molecular formula C16H16F2N2O2 B4359962 (Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE

(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE

Cat. No.: B4359962
M. Wt: 306.31 g/mol
InChI Key: URLXDSZFCGPIRI-HJWRWDBZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a difluoromethoxy group attached to a phenyl ring, a trimethyl-substituted pyrazole ring, and a propenone moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE typically involves a multi-step process. One common method includes the following steps:

    Formation of the difluoromethoxyphenyl intermediate: This step involves the reaction of a phenol derivative with a difluoromethylating agent under basic conditions to introduce the difluoromethoxy group.

    Synthesis of the pyrazole ring: The pyrazole ring is synthesized through a cyclization reaction involving a hydrazine derivative and a β-diketone.

    Coupling of intermediates: The final step involves the coupling of the difluoromethoxyphenyl intermediate with the pyrazole ring under basic conditions to form the desired propenone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the propenone moiety to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes or receptors: Modulating their activity and affecting cellular processes.

    Interfering with DNA or RNA synthesis: Inhibiting the growth of microorganisms or cancer cells.

    Disrupting cell membranes: Leading to cell lysis and death.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(methoxy)phenyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    1-[4-(trifluoromethoxy)phenyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one: Contains a trifluoromethoxy group, which may alter its chemical and biological properties.

Uniqueness

(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is unique due to the presence of the difluoromethoxy group, which can influence its reactivity, stability, and biological activity compared to its analogs.

Properties

IUPAC Name

(Z)-1-[4-(difluoromethoxy)phenyl]-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N2O2/c1-10-14(11(2)20(3)19-10)8-9-15(21)12-4-6-13(7-5-12)22-16(17)18/h4-9,16H,1-3H3/b9-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLXDSZFCGPIRI-HJWRWDBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C=CC(=O)C2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C)C)/C=C\C(=O)C2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE
Reactant of Route 2
Reactant of Route 2
(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE
Reactant of Route 3
Reactant of Route 3
(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE
Reactant of Route 4
Reactant of Route 4
(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE
Reactant of Route 5
Reactant of Route 5
(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE
Reactant of Route 6
Reactant of Route 6
(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.